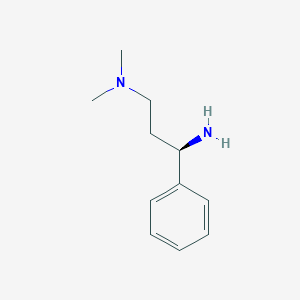![molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
1H-pyrano[3,4-c]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrano[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: 1H-pyrano[3,4-c]pyridin-4-one can be synthesized through various methods. One common approach involves the photochemical reaction of 4-acetoxy- or 4-methoxy-2-pyridones with diethyl acetal of acrolein in acetone. The resultant head-to-tail adducts are then treated with a base to yield 1,2-dihydrocyclobuta[c]pyridin-3(4H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable photochemical reactions and subsequent base treatments. The choice of solvents and reagents can be optimized for large-scale production to ensure high yields and purity.
化学反应分析
Types of Reactions: 1H-pyrano[3,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyran or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives.
科学研究应用
1H-pyrano[3,4-c]pyridin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 1H-pyrano[3,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antitumor activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
1H-pyrano[3,4-c]pyridin-4-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the heteroatoms present in the rings.
Pyrano[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyran ring, offering different chemical and biological properties.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
1H-pyrano[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2 |
InChI 键 |
MIVMVVXIKWPDTG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CN=C2)C(=O)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



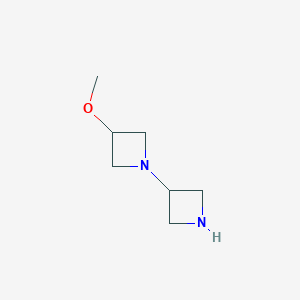

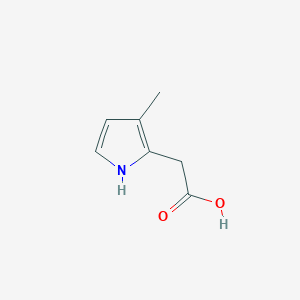
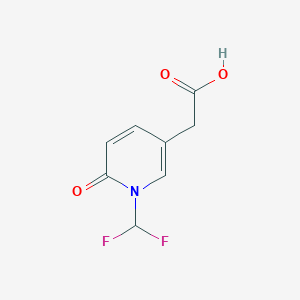

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)
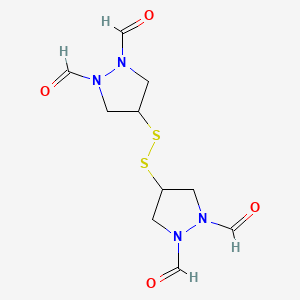
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


